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(4-Bromo-5-chlorothiophen-2-
Compound Name:
yl)boronic acid

CAS No.: 1150114-72-9

Cat. No.: B1372374

Get Quote

In the landscape of organic synthesis, the strategic introduction of molecular complexity is
paramount. Heterocyclic compounds, particularly thiophenes, form the backbone of numerous
pharmaceuticals, agrochemicals, and organic electronic materials. (4-Bromo-5-
chlorothiophen-2-yl)boronic acid has emerged as a highly valuable and versatile building
block for researchers in these fields. Its unique trifunctional nature—a boronic acid group for
carbon-carbon bond formation and two distinct halogen atoms (bromine and chlorine) offering
differential reactivity—provides a powerful tool for sequential and site-selective chemical
modifications.

This guide provides a comprehensive overview of the core reactivity, applications, and handling
of (4-Bromo-5-chlorothiophen-2-yl)boronic acid. We will delve into the mechanistic
underpinnings of its most common transformations, provide field-tested experimental protocols,
and explore the strategic advantages it offers in the synthesis of complex molecular
architectures.

Core Molecular Profile and Handling
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Understanding the fundamental properties of a reagent is the first step toward its effective
utilization. (4-Bromo-5-chlorothiophen-2-yl)boronic acid is a solid at room temperature, but
like many boronic acids, requires careful handling and storage to ensure its integrity.[1]

Table 1: Physicochemical Properties

Property Value

CAS Number 1150114-72-9[2][3][4]

Molecular Formula C4HsBBrClO2S[2][3]

Molecular Weight 241.30 g/mol [2][4]

Appearance Typically an off-white to light brown solid

| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., Argon or
Nitrogen), preferably at -20°C for long-term stability.[2] |

Expert Insight: The Challenge of Boronic Acid Stability Boronic acids are susceptible to
degradation, primarily through protodeboronation (loss of the boronic acid group) and oxidative
decomposition.[1] Furthermore, they can form cyclic anhydrides, known as boroxines, upon
dehydration. It is crucial to handle (4-Bromo-5-chlorothiophen-2-yl)boronic acid in a well-
ventilated area, avoiding excessive exposure to moisture and air.[3] Using freshly opened or
properly stored material is essential for achieving reproducible and high-yielding reactions.

The Cornerstone Reaction: Chemoselective Suzuki-
Miyaura Coupling

The primary utility of (4-Bromo-5-chlorothiophen-2-yl)boronic acid lies in its application as a
nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This
reaction is one of the most powerful methods for forming carbon-carbon bonds.[5] The key
strategic advantage of this particular reagent is the differential reactivity of its two halogen
substituents. In palladium-catalyzed cross-coupling, the order of reactivity for aryl halides is
generally | > Br > OTf >> CI.[6] This predictable reactivity allows for selective coupling at the
more labile C-Br bond while leaving the C-CI bond intact for subsequent transformations.
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The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a
palladium catalyst.

Catalyst
Regeneration IR P (0)..

Trar ion Base Oxidative Addition
R-Pd(Il)L2-Ar [ATB(OH)s]- RL-Pd(Il)L2-X e ¢
Product _ . -
(R%-Ar) < Reductive Elimination

Click to download full resolution via product page
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:

» Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an
organohalide (R*-X), forming a Pd(ll) complex.

o Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate
species, which then transfers its organic group (Ar) to the palladium center, displacing the
halide.

o Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated, forming the new C-C bond of the product (R!-Ar) and regenerating the Pd(0)
catalyst.[5]

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds enables a powerful two-step synthetic
strategy.
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(4-Bromo-5-chlorothiophen-2-yl)boronic acid

Step 1: Suzuki Coupling
(Selective at C-Br)
+ R1-X (I, Br, OTf)

Intermediate:
4-R1-5-chlorothiophen-2-yl)boronic acig

Step 2: Suzuki Coupling
(At C-ClI, Harsher Conditions)
+ R2-B(OH)2

Final Product:
Di-substituted Thiopheng

Click to download full resolution via product page
Figure 2: Logical workflow for the sequential, site-selective cross-coupling.

This approach allows for the controlled synthesis of complex, unsymmetrically substituted
thiophenes, which are highly sought after in materials science and medicinal chemistry.

Field-Proven Experimental Protocol: Selective Suzuki-
Miyaura Coupling

This protocol details a general procedure for the selective coupling at the C-Br position.

Materials:
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e (4-Bromo-5-chlorothiophen-2-yl)boronic acid (1.0 equiv)

o Aryl halide (e.g., Aryl bromide or iodide) (1.2 equiv)

o Palladium catalyst (e.g., PdClz2(dppf) or Pd(PPhs)4) (1-5 mol%)
e Base (e.g., 2M ag. Na2COs or K2CO3) (3.0 equiv)

e Solvent (e.g., Dioxane, Toluene, or DME)

e Anhydrous sodium sulfate or magnesium sulfate

« Silica gel for column chromatography

Procedure:

 Inert Atmosphere Setup: To a flame-dried Schlenk flask, add (4-Bromo-5-chlorothiophen-2-
yl)boronic acid, the aryl halide, and the palladium catalyst.

o Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen)
three times. This step is critical to remove oxygen, which can deactivate the palladium
catalyst.

e Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent followed
by the aqueous base solution.

o Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir
vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

o Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and water. Separate the organic layer.

o Extraction: Extract the aqueous layer twice more with ethyl acetate.

» Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure.
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« Purification: Purify the crude residue by silica gel column chromatography to yield the
desired 4-aryl-5-chlorothiophen-2-yl)boronic acid derivative.

Causality Note: The choice of catalyst, ligand, base, and solvent can significantly impact
reaction efficiency. For less reactive aryl halides, more electron-rich and bulky phosphine
ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.
Microwave-assisted heating can often reduce reaction times dramatically.[7]

Synthesis of the Reagent

While commercially available, understanding the synthesis of (4-Bromo-5-chlorothiophen-2-
yl)boronic acid provides insight into its structure and potential impurities. The most common
laboratory synthesis involves a regioselective metal-halogen exchange followed by borylation.

2,3-Dibromo-5-chlorothiophen€
Example Precursor

1. Regioselective Lithiation
(n-BuLi, -78 °C)

2. Borylation
(B(OR)3, -78 °C)

3. Acidic Workup
(e.g., 3N HCI)

(4-Bromo-5-chlorothiophen-2-yl)boronic acic
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Figure 3: A plausible synthetic workflow for the title compound.

General Synthetic Protocol

This protocol is adapted from general procedures for synthesizing aryl boronic acids.[8]
Materials:

e A suitable starting material (e.g., 2,3-Dibromo-5-chlorothiophene) (1.0 equiv)

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate) (1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (e.g., 3N ag. HCI)
Procedure:

o Setup: Add the starting dihalothiophene to a flame-dried, three-neck flask under an inert
atmosphere. Dissolve in anhydrous THF and cool the solution to -78 °C using a dry
ice/acetone bath.

e Lithiation: Add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1-
2 hours. The greater acidity of the proton at the 2-position of the thiophene ring (or greater
lability of a halide at this position) directs the lithiation regioselectively.

o Borylation: Add the trialkyl borate dropwise, again keeping the temperature at -78 °C.

e Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and
stir overnight.

» Hydrolysis: Cool the mixture in an ice bath and quench the reaction by slowly adding
agueous HCI. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the
boronate ester.
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o Extraction and Purification: Extract the product with an organic solvent like ether or ethyl
acetate. Wash the combined organic layers, dry, concentrate, and purify the resulting solid,
often by recrystallization or chromatography.

Broader Applications in Drug Discovery and
Materials Science

The strategic importance of (4-Bromo-5-chlorothiophen-2-yl)boronic acid extends from its
versatile reactivity. Boron-containing compounds, particularly boronic acids, have gained
immense traction in medicinal chemistry.[9][10] The boronic acid moiety itself can act as a
pharmacophore, forming reversible covalent bonds with serine proteases, which has been
exploited in drugs like Bortezomib.[10][11]

More commonly, this reagent serves as a scaffold. The thiophene core is a bioisostere for
phenyl rings and is present in numerous marketed drugs. The ability to sequentially add two
different aryl or heteroaryl groups via the methodology described above allows for the rapid
generation of diverse chemical libraries, accelerating structure-activity relationship (SAR)
studies in drug development programs.

Conclusion

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is more than a simple chemical reagent; itis a
strategic tool for molecular construction. Its defining feature is the predictable and differential
reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling, which empowers
chemists to perform site-selective functionalizations. By understanding its core properties,
handling requirements, and the mechanistic basis for its reactivity, researchers can fully
leverage this compound to build complex molecules for a wide array of applications, from novel
therapeutics to next-generation organic materials.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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